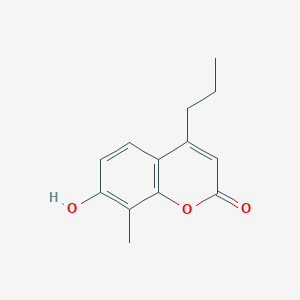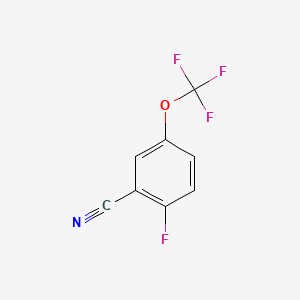
7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-on
Übersicht
Beschreibung
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol . Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial purposes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Wirkmechanismus
Target of Action
The compound “7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones widely found in nature, and they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria
Mode of Action
Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .
Biochemical Pathways
Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Result of Action
Coumarins have been tested for a wide range of biological properties .
Biochemische Analyse
Biochemical Properties
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one plays a crucial role in biochemical reactions, particularly those involving oxidative stress and inflammation. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage to biomolecules . Additionally, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Cellular Effects
The effects of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity and function . The compound acts as an inhibitor of cytochrome P450 enzymes, reducing the metabolism of certain drugs and endogenous compounds . It also modulates gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it maintains its biological activity and continues to exert its effects on cellular function . Prolonged exposure to the compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing adverse effects . These findings highlight the importance of dosage optimization in the potential therapeutic use of the compound.
Metabolic Pathways
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation . It interacts with enzymes such as cytochrome P450 and COX, influencing their activity and modulating the production of reactive oxygen species and inflammatory mediators . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine its localization and accumulation within cells and tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . It may also be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical and pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one typically involves the condensation of resorcinol with ethyl acetoacetate under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or trifluoroacetic acid at elevated temperatures . The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-8-methyl-4-propyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-8-methyl-4-propyl-2H-chroman-2-one.
Substitution: Formation of various alkyl or acyl derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methyl-2H-chromen-2-one: Known for its anticoagulant properties.
7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Exhibits similar biological activities but with different potency and selectivity.
4-methyl-2H-chromen-2-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
The uniqueness of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Eigenschaften
IUPAC Name |
7-hydroxy-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMHZBPZJSVWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415800 | |
| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95184-99-9 | |
| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)


![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)


![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)



